molecular formula C17H12ClN3O4S B8698925 [2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazol-5-yl]methanol

[2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazol-5-yl]methanol

Cat. No.: B8698925
M. Wt: 389.8 g/mol
InChI Key: KEEISJGHQXBDBB-UHFFFAOYSA-N
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Description

[2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazol-5-yl]methanol is a useful research compound. Its molecular formula is C17H12ClN3O4S and its molecular weight is 389.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12ClN3O4S

Molecular Weight

389.8 g/mol

IUPAC Name

[2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C17H12ClN3O4S/c18-11-6-14(17-19-8-12(10-22)25-17)15-9-20-21(16(15)7-11)26(23,24)13-4-2-1-3-5-13/h1-9,22H,10H2

InChI Key

KEEISJGHQXBDBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C4=NC=C(O4)CO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zinc chloride (3.6 eq, 1.17 wt, 52.7 g) in tetrahydrofuran (5 vols, 225 ml) is cooled to 0 to 5° C. A solution of the ethyl oxazole-5-carboxylate (1.1 eq, 0.37 wt, 18.1 g, corrected for 92 wt % assay) in tetrahydrofuran (5 vols, 225 ml) is added to the vessel. The suspension is cooled to −10° C. (+/−5° C.) under a nitrogen atmosphere and a 1M solution of bis-(trimethylsilyl)-lithiumamide in tetrahydrofuran (1.80 eq, 4.30 vols, 193 ml) is added over 15 minutes maintaining the temperature at −10° C. (+/−5° C.). The resulting solution is stirred under a nitrogen atmosphere at −10° C. (+/−5° C.) for 1 hour. To the solution is added 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole (1.0 eq, 1.0 wt, 45.0 g) and tetrakis triphenylphosphine palladium (0.03 eq, 0.083 wt, 3.73 g) (the mixture is degassed with vacuum/nitrogen 3 times) and then heated to 60° C. (+/−3° C.) for at least 6 hours. The reaction is then checked by HPLC for completion. The reaction solution is cooled to 0° C. (+/−3° C.) and a solution of 25% w/w diisobutylaluminum hydride in toluene (4.0 eq, 6.4 vols, 288 ml) is added maintaining the temperature at <5° C. The resulting reaction solution is then stirred at 0° C. (+/−3° C.) for at least 1 hour. The reaction is then checked by HPLC (generic) for completion. The reaction mixture is added portion wise to a solution of citric acid (4.0 eq, 2.0 wt, 90 g) in water (10 vols, 450 ml) at 0° C. (+/−5° C.) over ˜1 h. The resulting solution is stirred at 20° C. for 15 minutes, extracted with ethyl acetate (10 vols, 450 ml), the organic layer is washed with water (2×3 vols, 2×135 ml) and filtered through a porosity 4 sinter. The organic layer is then evaporated under reduced pressure (45° C., 100 mbar) to 2 to 3 volumes, dimethyl sulphoxide (10 vols, 450 ml) is added and the solution evaporated under reduced pressure (45° C., 50 mbar) to remove all traces of other solvents. To the solution at 45° C. is added water (5 vols, 225 ml) dropwise over 30 minutes, the resulting reaction mixture is cooled to 20° C. over 3 hr and stirred at 20° C. for at least 15 hrs. The product is filtered, washed with a solution of dimethylsulphoxide:water (1:2) (2 vols, 90 ml), then washed with water (3 vols, 135 ml), then dried under high vacuum at 60° C. (±3° C.) to constant probe temperature to afford (2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol as a beige solid.
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
52.7 g
Type
catalyst
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(trimethylsilyl)-lithiumamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
193 mL
Type
solvent
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis triphenylphosphine palladium
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
288 mL
Type
reactant
Reaction Step Five
Quantity
90 g
Type
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Reaction Step Six
Name
Quantity
450 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Zinc chloride (3.6 eq, 1.17 wt, 52.7 g) in tetrahydrofuran (5 vols, 225 ml) is cooled to 0 to 5° C. A solution of the ethyl oxazole-5-carboxylate (1.1 eq, 0.37 wt, 18.1 g, corrected for 92 wt % assay) in tetrahydrofuran (5 vols, 225 ml) is added to the vessel. The suspension is cooled to −10° C. (+/−5° C.) under a nitrogen atmosphere and a 1M solution of bis-(trimethylsilyl)-lithiumamide in tetrahydrofuran (1.80 eq, 4.30 vols, 193 ml) is added over 15 minutes maintaining the temperature at −10° C. (+/−5° C.). The resulting solution is stirred under a nitrogen atmosphere at −10° C. (+/−5° C.) for 1 hour. To the solution is added 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole (1.0 eq, 1.0 wt, 45.0 g) and tetra is triphenylphosphine palladium (0.03 eq, 0.083 wt, 3.73 g) (the mixture is degassed with vacuum/nitrogen 3 times) and then heated to 60° C. (+/−3° C.) for at least 6 hours. The reaction is then checked by HPLC for completion. The reaction solution is cooled to 0° C. (+/−3° C.) and a solution of 25% w/w diisobutylaluminium hydride in toluene (4.0 eq, 6.4 vols, 288 ml) is added maintaining the temperature at <5° C. The resulting reaction solution is then stirred at 0° C. (+/−3° C.) for at least 1 hour. The reaction is then checked by HPLC (generic) for completion. The reaction mixture is added portion wise to a solution of citric acid (4.0 eq, 2.0 wt, 90 g) in water (10 vols, 450 ml) at 0° C. (+/−5° C.) over ˜1 h. The resulting solution is stirred at 20° C. for 15 minutes, extracted with ethyl acetate (10 vols, 450 ml), the organic layer is washed with water (2×3 vols, 2×135 ml) and filtered through a porosity 4 sinter. The organic layer is then evaporated under reduced pressure (45° C., 100 mbar) to 2 to 3 volumes, dimethyl sulphoxide (10 vols, 450 ml) is added and the solution evaporated under reduced pressure (45° C., 50 mbar) to remove all traces of other solvents. To the solution at 45° C. is added water (5 vols, 225 ml) dropwise over 30 minutes, the resulting reaction mixture is cooled to 20° C. over 3 hr and stirred at 20° C. for at least 15 hrs. The product is filtered, washed with a solution of dimethylsulphoxide:water (1:2) (2 vols, 90 ml), then washed with water (3 vols, 135 ml), then dried under high vacuum at 60° C. (±3° C.) to constant probe temperature to afford (2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol as a beige solid.
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
52.7 g
Type
catalyst
Reaction Step One
Quantity
3.73 g
Type
catalyst
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
bis-(trimethylsilyl)-lithiumamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
193 mL
Type
solvent
Reaction Step Four
Quantity
45 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
288 mL
Type
reactant
Reaction Step Six
Quantity
90 g
Type
reactant
Reaction Step Seven
Name
Quantity
450 mL
Type
solvent
Reaction Step Seven

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